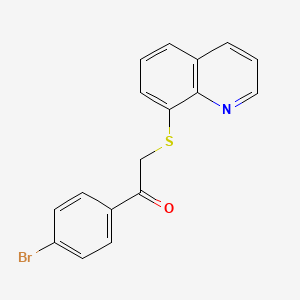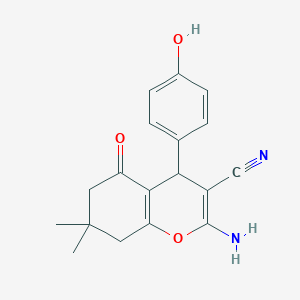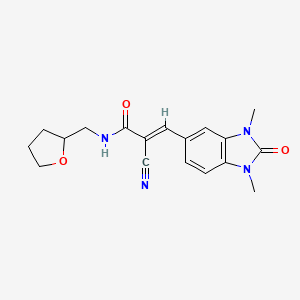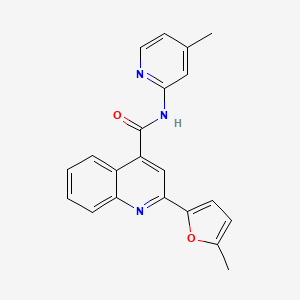
1-(4-Bromophenyl)-2-(quinolin-8-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is an organic compound that features a bromophenyl group and a quinolylsulfanyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE typically involves the following steps:
Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Quinolylsulfanyl Intermediate:
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the quinolylsulfanyl intermediate under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolylsulfanyl ketones or acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-PROPANONE: Similar structure with a propanone backbone.
1-(4-CHLOROPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(4-BROMOPHENYL)-2-(6-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a different position of the quinolylsulfanyl group.
Uniqueness
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is unique due to the specific combination of the bromophenyl and quinolylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H12BrNOS |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C17H12BrNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2 |
Clé InChI |
NOMCMWHSZQRQIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10892067.png)
![2-[(4-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10892071.png)
![2-[(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B10892075.png)

![2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B10892080.png)
![N'-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B10892085.png)
![3,4-dichloro-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B10892091.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10892102.png)

![3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B10892116.png)

![(2Z,5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10892139.png)
![(2,6-dibromo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892145.png)
